4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEUBEQIWISBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core This can be achieved through cyclization reactions involving thiazole and pyridine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide group is introduced via reaction of a sulfonyl chloride with an amine precursor. For this compound, benzenesulfonyl chloride derivatives react with 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)aniline under basic conditions (e.g., pyridine or triethylamine).
Example Reaction:
$$ \text{Ar-SO}_2\text{Cl} + \text{H}_2\text{N-Ar'} \rightarrow \text{Ar-SO}_2\text{-NH-Ar'} + \text{HCl} $$
Conditions: Dichloromethane, 0–25°C, 4–12 hours.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the para position of the benzene ring undergoes NAS with strong nucleophiles (e.g., amines, alkoxides).
| Reaction | Conditions | Outcome |
|---|---|---|
| Fluorine → Methoxy | NaOMe, DMF, 80°C, 6h | Methoxy derivative (yield: 65–75%) |
| Fluorine → Amine | NH/EtOH, 100°C, 12h | Primary amine (yield: 50–60%) |
Oxidation and Reduction
-
Oxidation : The sulfonamide group is stable under mild oxidative conditions but forms sulfonic acids at elevated temperatures (>150°C).
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring to a dihydrothiazole.
Coupling Reactions
Suzuki–Miyaura coupling is pivotal for attaching substituents to the thiazolo[5,4-b]pyridine core :
| Boron Partner | Catalyst | Yield | Application |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh) | 82% | Aryl ring functionalization |
| Pyridin-3-ylboronic acid | PdCl(dppf) | 75% | Enhanced PI3K binding affinity |
Hydrolysis and Stability
The sulfonamide bond resists hydrolysis under physiological pH but degrades in concentrated HCl or NaOH:
| Condition | Time | Product |
|---|---|---|
| 6M HCl, reflux | 24h | Benzenesulfonic acid + free amine |
| 2M NaOH, 60°C | 12h | Partial decomposition |
Biological Activity Modulation via Reactions
Structural modifications directly impact inhibitory potency against PI3Kα:
| Derivative | Modification | IC (PI3Kα) |
|---|---|---|
| Parent compound | None | 8.0 nM |
| 2-Chloro-4-fluorophenyl | NAS with Cl substituent | 4.6 nM |
| 5-Chlorothiophene-2-sulfonamide | Sulfonamide substitution | 8.0 nM |
Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance interactions with Lys802 in PI3Kα’s ATP-binding pocket .
Comparative Reactivity with Analogues
The compound’s reactivity profile aligns with structurally similar sulfonamides but differs in regioselectivity due to the thiazolo[5,4-b]pyridine core:
| Compound | Reactivity Difference |
|---|---|
| 3-Fluoro-4-methoxy derivative | Methoxy group directs electrophilic substitution |
| 2-Methylbenzo[d]thiazole | Enhanced stability under basic conditions |
Scientific Research Applications
Anticancer Potential
Research has demonstrated that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Phosphoinositide 3-Kinases (PI3Ks) : It has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, disrupting signaling pathways that promote tumor growth and survival .
- Cell Viability Reduction : In vitro studies indicate that the compound significantly reduces cell viability in various cancer cell lines, including breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Receptor Modulation
The compound acts as a dual agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in numerous physiological processes including immune response and vascular regulation. This receptor activity enhances its therapeutic potential in conditions such as autoimmune diseases and cancer.
Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit various enzymes. Specifically, it has been reported to inhibit tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
A series of analogs derived from the thiazolo[5,4-b]pyridine scaffold have been synthesized to investigate their structure-activity relationships. Key findings include:
- The presence of the sulfonamide functionality is critical for maintaining biological activity.
- Fluorine substitution enhances potency against specific kinases, indicating that modifications can lead to improved therapeutic profiles .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected thiazolo[5,4-b]pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Fluorine and sulfonamide groups | Potent PI3K inhibitor |
| 4-Chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)benzenesulfonamide | Chlorine instead of fluorine | Moderate kinase inhibition |
| N-(2-Methyl-thiazolo[5,4-b]pyridin-6-yl)-N'-(3-fluorophenyl)urea | Urea instead of sulfonamide | Inhibitor for specific kinases |
Case Study 1: Anticancer Activity
In an experimental setup involving various cancer cell lines, the compound was found to significantly inhibit proliferation rates. The results indicated a marked reduction in cell viability compared to untreated controls.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the thiazole ring can significantly impact biological activity. For instance, changes in substituents on the phenyl ring were correlated with enhanced potency against PI3K targets.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.
Molecular Targets and Pathways:
Kinase Inhibition: The compound may inhibit enzymes such as PI3K, which play a role in cell growth and survival.
Receptor Binding: It may interact with receptors involved in various physiological processes.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural and functional similarities with the target molecule:
Structure-Activity Relationships (SAR)
Thiazolo[5,4-b]pyridine Core :
- The core is critical for binding to hydrophobic pockets in kinases (e.g., c-KIT, PI3Kα). Modifications here often reduce activity .
- In PC190723, the core interacts with FtsZ in MRSA, demonstrating scaffold adaptability .
Sulfonamide Substituents :
- Electron-withdrawing groups (e.g., 4-fluoro in the target, 2,4-difluoro in 19a ) enhance potency by stabilizing interactions with lysine residues (e.g., Lys802 in PI3Kα) .
- Replacement of sulfonamide with urea (6j ) or methyl groups (19d ) reduces activity by >10-fold, highlighting the sulfonamide’s role in charge interactions .
Aromatic Ring Modifications: The 3-(trifluoromethyl)phenyl group in 6h improves c-KIT binding via hydrophobic complementarity .
Therapeutic Implications
- Oncology : Analogues like 6h and 19a demonstrate potent kinase inhibition, suggesting the target compound could be optimized for c-KIT or PI3Kα-driven cancers .
- Pharmacokinetics: The 4-fluoro group may enhance metabolic stability compared to non-fluorinated analogues, as seen in sulfonamide-based inhibitors .
Biological Activity
4-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazolo[5,4-b]pyridine moiety and a sulfonamide group, positions it as a candidate for various therapeutic applications, particularly in cancer treatment. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₃N₃O₂S
- Molecular Weight : 467.46 g/mol
- CAS Number : 896679-80-4
The compound's architecture includes:
- A thiazolo[5,4-b]pyridine core , known for its biological activity.
- A sulfonamide group , which enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
1. Kinase Inhibition
This compound has been identified as a potential kinase inhibitor, particularly targeting the PI3K pathway, which is crucial in cancer progression. The structure-activity relationship (SAR) studies reveal that:
- The sulfonamide functionality is essential for its inhibitory activity against PI3Kα, with an IC50 value of approximately 3.6 nM .
- Variations in the thiazolo[5,4-b]pyridine structure significantly influence its potency against different kinases .
2. Anticancer Properties
The compound shows promise as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and survival. Notable findings include:
- In vitro studies demonstrating cytotoxic effects on various cancer cell lines.
- Enhanced activity compared to other thiazolo[5,4-b]pyridine derivatives lacking specific functional groups .
3. Anti-inflammatory Activity
The structural components of this compound suggest potential anti-inflammatory effects, possibly through modulation of immune responses and inhibition of inflammatory pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Contains chlorine instead of fluorine | Potential kinase inhibitor |
| 2-chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)-benzenesulfonamide | Lacks fluorine; different substitution pattern | Anticancer activity |
| N-[2-methyl-thiazolo[5,4-b]pyridin-6-yl]-N'-(3-fluorophenyl)urea | Urea instead of sulfonamide | Inhibitor for specific kinases |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide group interacts with active sites on enzymes, leading to inhibition.
- Targeting Signaling Pathways : The thiazolo[5,4-b]pyridine moiety can bind to proteins and nucleic acids, affecting cellular signaling and gene expression .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazolo[5,4-b]pyridine derivatives:
Study 1: PI3K Inhibition
A study demonstrated that modifications in the thiazolo[5,4-b]pyridine structure significantly affected PI3Kα inhibitory potency. The findings suggested that specific substitutions could enhance or diminish activity .
Study 2: Anticancer Efficacy
Research involving various cancer cell lines showed that compounds similar to this compound exhibited selective cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the established synthetic routes for 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The compound is typically synthesized via a multi-step approach involving:
- Suzuki-Miyaura coupling : A boronate ester intermediate (e.g., (R)-tert-butyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate) reacts with a brominated thiazolo-pyridine derivative in a degassed DMF/EtOH/H2O solvent system under nitrogen, catalyzed by Pd .
- Sulfonamide formation : A sulfonyl chloride reacts with an amine-containing intermediate (e.g., 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)aniline) in dry pyridine, followed by acidification (pH 5–6) to precipitate the product. Key considerations include solvent purity, reaction time (5–24 hours), and chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients).
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and aromatic proton coupling patterns.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., m/z calculated for C21H16F2N4O2S: 430.09).
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for analogous thiazolo-pyridine sulfonamides (mean C–C bond length: 1.39 Å, R factor: 0.034) .
Advanced Research Questions
Q. What strategies optimize yield and purity during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while pyridine aids sulfonamide formation by scavenging HCl.
- Temperature control : Suzuki reactions often proceed at 80–100°C , while sulfonylation is performed at room temperature to minimize side reactions.
- Purification : Gradient elution in flash chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation of regioisomers. Contradictions in yield (e.g., 60–85%) may arise from residual palladium catalysts or incomplete boronate ester activation .
Q. How is the compound’s interaction with enzymatic targets assessed?
- In vitro kinase assays : Measure IC50 values against tyrosine kinases (e.g., TYK2) using ATP-competitive ELISA or fluorescence polarization .
- CYP inhibition profiling : Liver microsomal assays (e.g., human CYP3A4/2D6) evaluate metabolic stability. For example, structural analogs show improved microsomal stability (t1/2 > 60 min) via fluorination and steric shielding of metabolically labile sites .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in pseudokinase domains, highlighting hydrophobic interactions with fluorophenyl and thiazolo-pyridine moieties .
Q. What analytical methods resolve contradictions in biological activity data?
- Dose-response curves : Identify non-linear pharmacokinetics (e.g., saturation of target binding at >10 µM) .
- Crystallographic analysis : Compare ligand-bound vs. unbound enzyme structures to explain potency variations (e.g., hydrogen bonding with His358 in TYK2 ).
- Meta-analysis : Cross-reference IC50 values from independent assays (e.g., SPR vs. radiometric assays) to validate reproducibility.
Methodological Guidance
Q. What techniques characterize the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC-UV analysis (λ = 254 nm) to detect degradation products.
- Plasma stability assays : Use human plasma (37°C, 1–24 hours) with LC-MS/MS quantification. Structural analogs with electron-withdrawing groups (e.g., -SO2NH) exhibit enhanced stability (t1/2 > 8 hours) .
Q. How is target selectivity evaluated across kinase families?
- Kinome-wide profiling : Use panels (e.g., DiscoverX KinomeScan) to assess inhibition of >400 kinases at 1 µM. Analogs with thiazolo-pyridine cores show >50-fold selectivity for TYK2 over JAK1/2 .
- Mutagenesis studies : Introduce point mutations (e.g., TYK2 Y635F) to confirm binding specificity via loss of activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
